molecular formula C11H8BrFN2O B1375191 2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine CAS No. 1443981-51-8

2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine

Cat. No. B1375191
M. Wt: 283.1 g/mol
InChI Key: VOLCWTPRBCGTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine, or 2-(4-BrF-3-F-P)-4-MP, is a synthetic molecule that is used in a variety of scientific research applications. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology. This molecule is a part of a larger family of molecules known as pyrimidines, which are known for their ability to interact with a variety of biological systems. The purpose of

Scientific Research Applications

Chemical Reactions and Synthesis

2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine is involved in various chemical reactions and synthesis processes. Studies have shown its utility in the formation of 2,4-diamino derivatives and in cine-substitutions producing 4-amino derivatives. It also participates in ring transformations yielding 6-substituted 2-methylpyrimidines by fission of the 3,4-carbon bond. These reactions are crucial for creating specific molecular structures used in different scientific applications (Streef & Hertog, 2010).

Synthesis of Fluoropyrimidines

In the synthesis of fluoropyrimidines, 2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine serves as a vital component. The diazotization of corresponding aminopyrimidines in fluoroboric acid produces fluoropyrimidine derivatives, which have significant implications in pharmaceutical and chemical research (Brown & Waring, 1974).

Antibacterial Agents Synthesis

Research has shown the use of this compound in synthesizing 2,4-diamino-5-benzylpyrimidines and analogs, which are considered as potential antibacterial agents. These compounds are synthesized through electrophilic substitution, highlighting the versatility of 2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine in medicinal chemistry (Rauckman & Roth, 1980).

properties

IUPAC Name

2-(4-bromo-3-fluorophenoxy)-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c1-7-4-5-14-11(15-7)16-8-2-3-9(12)10(13)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCWTPRBCGTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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